2-Pentadecyl-4,4-dimethyl-2-oxazolin-5-one
Overview
Description
2-Pentadecyl-4,4-dimethyl-2-oxazolin-5-one is a chemical compound with the molecular formula C20H37NO2 . It has a molecular weight of 323.5 g/mol . The IUPAC name for this compound is 4,4-dimethyl-2-pentadecyl-1,3-oxazol-5-one .
Molecular Structure Analysis
The InChI string for 2-Pentadecyl-4,4-dimethyl-2-oxazolin-5-one isInChI=1S/C20H37NO2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-20(2,3)19(22)23-18/h4-17H2,1-3H3
. The Canonical SMILES string is CCCCCCCCCCCCCCC1=NC(C(=O)O1)(C)C
. Physical And Chemical Properties Analysis
The compound has a topological polar surface area of 38.7 Ų . It has a complexity of 361 and a covalently-bonded unit count of 1 . It has 14 rotatable bonds . The exact mass and monoisotopic mass of the compound are 323.282429423 g/mol .Scientific Research Applications
Polymer Chemistry and Surface Modification
Specific Scientific Field
Polymer chemistry and material science.
Application Summary
This compound serves as a polymerization initiator and surface modifier . It participates in the formation of functionalized polymers and can enhance the properties of polymer surfaces.
Experimental Procedures
Results and Outcomes
The modified polymers exhibit altered properties such as hydrophobicity , adhesion , or biocompatibility . Researchers analyze these changes using techniques like contact angle measurements , surface energy calculations , and mechanical testing .
Safety Data Sheet for 2-Pentadecyl-4,4-dimethyl-2-oxazolin-5-one 4,4-Dimethyl-2-pentadecyloxazol-5(4H)-one at Sigma-Aldrich
Safety And Hazards
The safety data sheet for 2-Pentadecyl-4,4-dimethyl-2-oxazolin-5-one suggests that in case of inhalation, the victim should be moved into fresh air and given oxygen if breathing is difficult . If the victim is not breathing, artificial respiration should be given and a doctor should be consulted immediately . In case of skin contact, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water . In case of eye contact, the eyes should be rinsed with pure water for at least 15 minutes . In case of ingestion, the mouth should be rinsed with water . Vomiting should not be induced and nothing should be given by mouth to an unconscious person . A doctor or Poison Control Center should be called immediately .
properties
IUPAC Name |
4,4-dimethyl-2-pentadecyl-1,3-oxazol-5-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H37NO2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-20(2,3)19(22)23-18/h4-17H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILGXDNNGIIKCHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC1=NC(C(=O)O1)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H37NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70402214 | |
Record name | 2-Pentadecyl-4,4-dimethyl-2-oxazolin-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70402214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Pentadecyl-4,4-dimethyl-2-oxazolin-5-one | |
CAS RN |
176665-09-1 | |
Record name | 2-Pentadecyl-4,4-dimethyl-2-oxazolin-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70402214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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